Cas no 2649069-85-0 (Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate)

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate
- 2649069-85-0
- EN300-7424815
- Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate
-
- インチ: 1S/C6H8ClNO3/c1-10-6(9)4-3-8-5(2-7)11-4/h4H,2-3H2,1H3
- InChIKey: WNCSZARZHFAXPM-UHFFFAOYSA-N
- ほほえんだ: ClCC1=NCC(C(=O)OC)O1
計算された属性
- せいみつぶんしりょう: 177.0192708g/mol
- どういたいしつりょう: 177.0192708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7424815-0.1g |
methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95.0% | 0.1g |
$241.0 | 2025-03-11 | |
Enamine | EN300-7424815-0.05g |
methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95.0% | 0.05g |
$162.0 | 2025-03-11 | |
Aaron | AR028L77-2.5g |
methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95% | 2.5g |
$1909.00 | 2025-02-16 | |
1PlusChem | 1P028KYV-10g |
methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95% | 10g |
$3779.00 | 2024-05-08 | |
Aaron | AR028L77-5g |
methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95% | 5g |
$2814.00 | 2023-12-15 | |
1PlusChem | 1P028KYV-1g |
methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95% | 1g |
$926.00 | 2024-05-08 | |
Aaron | AR028L77-50mg |
methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95% | 50mg |
$248.00 | 2025-02-16 | |
Aaron | AR028L77-500mg |
methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95% | 500mg |
$776.00 | 2025-02-16 | |
Aaron | AR028L77-10g |
methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95% | 10g |
$4160.00 | 2023-12-15 | |
1PlusChem | 1P028KYV-250mg |
methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate |
2649069-85-0 | 95% | 250mg |
$491.00 | 2024-05-08 |
Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylateに関する追加情報
Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate: A Comprehensive Overview
Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is a compound with the CAS number 2649069-85-0. This chemical entity has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. The compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloromethyl group and a methyl ester further enhances its functional versatility.
The structure of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is characterized by a saturated oxazole ring system. The chloromethyl group attached at the 2-position introduces electrophilic reactivity, while the methyl ester at the 5-position provides a hydrophilic moiety. This combination makes the compound suitable for various chemical transformations and reactions. Recent studies have explored its potential as an intermediate in organic synthesis, particularly in the construction of bioactive molecules.
One of the most notable applications of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is in the field of medicinal chemistry. Researchers have utilized this compound as a building block for designing novel drug candidates with enhanced pharmacokinetic properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in neurodegenerative diseases.
In addition to its medicinal applications, Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate has also been investigated for its role in agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for developing pesticides and herbicides with improved efficacy and reduced environmental impact. A recent report in *Chemical Communications* highlighted its use in synthesizing novel fungicides that show promising activity against plant pathogens.
The synthesis of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of an appropriate diamine derivative followed by functionalization to introduce the chloromethyl and methyl ester groups. This method ensures high yields and excellent purity of the final product.
From a structural standpoint, Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate exhibits interesting electronic properties due to the conjugation within the oxazole ring. This conjugation influences its reactivity and stability under various reaction conditions. Recent computational studies have provided deeper insights into its electronic structure, which can guide future synthetic efforts and optimization strategies.
In terms of safety and handling, Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate should be treated with care due to its reactive nature. Proper protective equipment and ventilation are recommended during its synthesis and manipulation. Despite this, its controlled use in research settings has not posed significant hazards when handled according to established protocols.
Looking ahead, the potential applications of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate are vast and continue to expand as researchers uncover new ways to harness its unique properties. Its role as an intermediate in organic synthesis remains central to its utility across diverse industries. With ongoing advancements in synthetic methodologies and computational modeling techniques, this compound is poised to play an even more prominent role in both academic research and industrial applications.
In conclusion,Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate (CAS No: 264906985) stands out as a versatile chemical entity with promising prospects across multiple domains. Its structural features make it an invaluable tool for chemists seeking innovative solutions in drug discovery and agrochemical development. As research progresses further into its properties and applications, this compound will undoubtedly continue to contribute significantly to scientific advancements.
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